molecular formula C23H32N2OSi B14189104 phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No.: B14189104
M. Wt: 380.6 g/mol
InChI Key: GSTGPGYWFFLMPT-UHFFFAOYSA-N
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Description

Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the triisopropylsilyl group and the phenylmethanol moiety. Common reagents used in these reactions include organolithium reagents, silylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ketone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can be compared with other similar compounds, such as:

    Phenyl(1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: This compound has a similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group, which may affect its reactivity and stability.

    Phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanol: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

Properties

Molecular Formula

C23H32N2OSi

Molecular Weight

380.6 g/mol

IUPAC Name

phenyl-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]methanol

InChI

InChI=1S/C23H32N2OSi/c1-16(2)27(17(3)4,18(5)6)25-13-12-20-14-21(15-24-23(20)25)22(26)19-10-8-7-9-11-19/h7-18,22,26H,1-6H3

InChI Key

GSTGPGYWFFLMPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(C3=CC=CC=C3)O

Origin of Product

United States

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